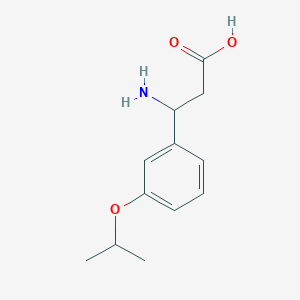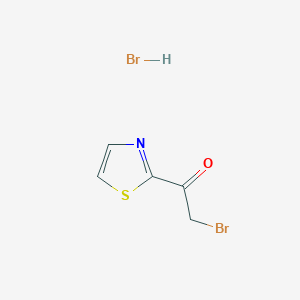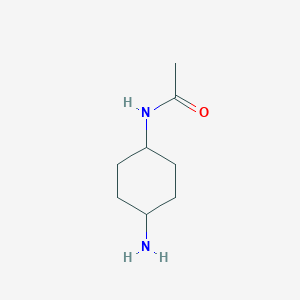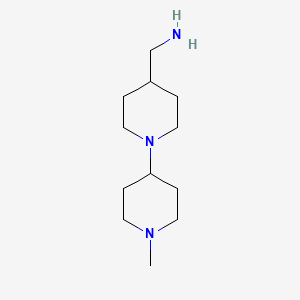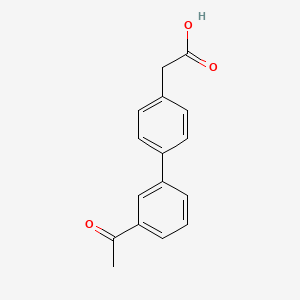![molecular formula C7H12N2O B1289955 N-[(3,5-ジメチルイソキサゾール-4-イル)メチル]-N-メチルアミン CAS No. 893641-32-2](/img/structure/B1289955.png)
N-[(3,5-ジメチルイソキサゾール-4-イル)メチル]-N-メチルアミン
概要
説明
N-[(3,5-dimethylisoxazol-4-yl)methyl]-N-methylamine is a chemical compound that features an isoxazole ring substituted with two methyl groups at the 3 and 5 positions, and a methylamine group attached to the 4 position via a methylene bridge
科学的研究の応用
N-[(3,5-dimethylisoxazol-4-yl)methyl]-N-methylamine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including inhibitors of bromodomain-containing proteins.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in studying the interactions of isoxazole derivatives with biological targets.
作用機序
Target of Action
The primary target of N-[(3,5-dimethylisoxazol-4-yl)methyl]-N-methylamine, also known as 1-(3,5-Dimethylisoxazol-4-yl)-N-methylmethanamine, is BRD4 (Bromodomain-containing protein 4) . BRD4 is a member of the bromodomain and extra terminal domain (BET) family, which are known to bind acetylated lysines present in proteins, notably histones . This interaction plays a crucial role in the epigenetic regulation of gene transcription .
Mode of Action
This compound acts as a BRD4 inhibitor . It binds to the bromodomains of BRD4, thereby inhibiting its function . The compound exhibits potent inhibitory effects on BRD4, with an IC50 value of 0.237 ± 0.093 μM . This interaction results in significant changes in the cellular processes regulated by BRD4 .
Biochemical Pathways
The inhibition of BRD4 affects various biochemical pathways. One notable effect is the modulation of the expression of c-MYC and γ-H2AX , two critical proteins involved in cell proliferation and DNA damage response, respectively . This modulation can lead to the induction of DNA damage, inhibition of cell migration and colony formation, and arrest of the cell cycle at the G1 phase .
Result of Action
The compound demonstrates significant anti-proliferative activity against both TNBC cell lines and MCF-7 cells . It induces DNA damage, inhibits cell migration and colony formation, and arrests the cell cycle at the G1 phase in MCF-7 cells . These effects suggest that the compound could have potential therapeutic applications in the treatment of certain types of cancer.
Safety and Hazards
The safety and hazards associated with “N-[(3,5-dimethylisoxazol-4-yl)methyl]-N-methylamine” can depend on various factors, including its structure, the way it is used, and the specific conditions under which it is handled . For example, one study found that a derivative of this compound could induce DNA damage in certain cells . Therefore, appropriate safety measures should be taken when handling this compound .
生化学分析
Biochemical Properties
N-[(3,5-dimethylisoxazol-4-yl)methyl]-N-methylamine plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been identified as a potent inhibitor of bromodomain-containing proteins, particularly BRD2 and BRD4 . These interactions are crucial for the regulation of gene transcription and chromatin remodeling. The compound binds to the acetyl-lysine binding sites of bromodomains, thereby inhibiting their function and affecting the expression of genes regulated by these proteins .
Cellular Effects
N-[(3,5-dimethylisoxazol-4-yl)methyl]-N-methylamine influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to arrest tumor cells in the G0/G1 phase and induce apoptosis, which is consistent with its antiproliferative activity . The compound’s impact on cell signaling pathways involves the inhibition of bromodomain-containing proteins, leading to altered gene expression and disrupted cellular metabolism .
Molecular Mechanism
The molecular mechanism of N-[(3,5-dimethylisoxazol-4-yl)methyl]-N-methylamine involves its binding interactions with bromodomain-containing proteins. By occupying the acetyl-lysine binding sites, the compound prevents the interaction of bromodomains with acetylated histones and other proteins . This inhibition results in the suppression of gene transcription and chromatin remodeling, ultimately affecting cellular functions and processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-[(3,5-dimethylisoxazol-4-yl)methyl]-N-methylamine have been observed to change over timeStudies have shown that prolonged exposure to the compound can lead to sustained inhibition of bromodomain-containing proteins and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of N-[(3,5-dimethylisoxazol-4-yl)methyl]-N-methylamine vary with different dosages in animal models. At lower doses, the compound effectively inhibits bromodomain-containing proteins without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, including potential damage to normal cellular functions and tissues . Threshold effects have been observed, indicating that careful dosage optimization is necessary for therapeutic applications.
Metabolic Pathways
N-[(3,5-dimethylisoxazol-4-yl)methyl]-N-methylamine is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound’s inhibition of bromodomain-containing proteins affects metabolic flux and metabolite levels, leading to changes in cellular metabolism
Transport and Distribution
The transport and distribution of N-[(3,5-dimethylisoxazol-4-yl)methyl]-N-methylamine within cells and tissues involve interactions with transporters and binding proteins. The compound’s localization and accumulation are influenced by its binding to bromodomain-containing proteins, which may affect its distribution and activity within different cellular compartments .
Subcellular Localization
N-[(3,5-dimethylisoxazol-4-yl)methyl]-N-methylamine exhibits specific subcellular localization, primarily targeting the nucleus where bromodomain-containing proteins are located . The compound’s activity and function are influenced by its localization, with potential targeting signals or post-translational modifications directing it to specific compartments or organelles .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,5-dimethylisoxazol-4-yl)methyl]-N-methylamine typically involves the following steps:
Formation of 3,5-dimethylisoxazole: This can be achieved through a 1,3-dipolar cycloaddition reaction between terminal alkynes and hydroxyimidoyl chlorides.
Attachment of the Methylamine Group: The 3,5-dimethylisoxazole is then reacted with formaldehyde and methylamine in a Mannich-type reaction to form the desired compound.
Industrial Production Methods
Industrial production of N-[(3,5-dimethylisoxazol-4-yl)methyl]-N-methylamine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and scalable catalysts to ensure high yield and purity.
化学反応の分析
Types of Reactions
N-[(3,5-dimethylisoxazol-4-yl)methyl]-N-methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methylamine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted isoxazole derivatives.
類似化合物との比較
Similar Compounds
3,5-Dimethylisoxazole: Lacks the methylamine group, making it less versatile in chemical reactions.
4-(3,5-Dimethylisoxazol-4-yl)benzylamine: Contains a benzyl group instead of a methyl group, which can affect its binding affinity and selectivity for biological targets.
Uniqueness
N-[(3,5-dimethylisoxazol-4-yl)methyl]-N-methylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a versatile intermediate in synthetic chemistry and its potential as a pharmacophore in drug discovery highlight its importance.
特性
IUPAC Name |
1-(3,5-dimethyl-1,2-oxazol-4-yl)-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c1-5-7(4-8-3)6(2)10-9-5/h8H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUSBHINLXPYBKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701283260 | |
| Record name | N,3,5-Trimethyl-4-isoxazolemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701283260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
893641-32-2 | |
| Record name | N,3,5-Trimethyl-4-isoxazolemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=893641-32-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,3,5-Trimethyl-4-isoxazolemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701283260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




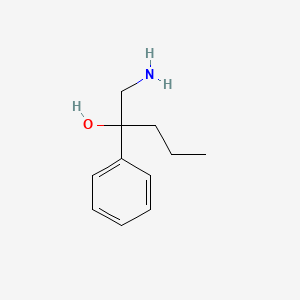
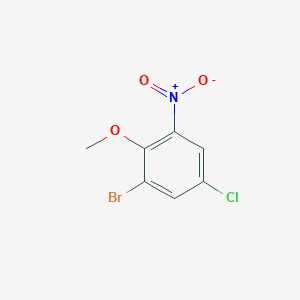
![(2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanamine](/img/structure/B1289888.png)
![3-amino-1H-Pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B1289889.png)

